molecular formula C6H10N4O2 B2549979 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 23867-84-7

3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2549979
CAS No.: 23867-84-7
M. Wt: 170.172
InChI Key: WENXTBJRAHYYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the hydroxyethyl and amino groups in its structure makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The triazine ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific triazine ring structure combined with the hydroxyethyl and amino groups

Properties

IUPAC Name

3-(2-hydroxyethylamino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4-5(12)8-6(10-9-4)7-2-3-11/h11H,2-3H2,1H3,(H2,7,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENXTBJRAHYYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.